molecular formula C18H20N4O3S B3202719 N-(6-((2-((4-acetylphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)isobutyramide CAS No. 1021214-31-2

N-(6-((2-((4-acetylphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)isobutyramide

Cat. No. B3202719
CAS RN: 1021214-31-2
M. Wt: 372.4 g/mol
InChI Key: DEPMULYHCYHORW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(6-((2-((4-acetylphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)isobutyramide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of pyridazinone derivatives and has been studied extensively for its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-(6-((2-((4-acetylphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)isobutyramide is not fully understood. However, it has been suggested that this compound exerts its therapeutic effects by modulating various signaling pathways in the body. It has been found to inhibit the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators. It has also been found to activate the Nrf2 pathway, which plays a crucial role in the regulation of oxidative stress.
Biochemical and physiological effects:
This compound has been found to exhibit several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. It has also been found to increase the activity of antioxidant enzymes such as catalase and superoxide dismutase. Additionally, this compound has been found to improve glucose tolerance and insulin sensitivity in animal models of diabetes.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(6-((2-((4-acetylphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)isobutyramide in lab experiments is its potential therapeutic applications. This compound has been found to exhibit several beneficial effects, which make it a promising candidate for the development of new drugs. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for the study of N-(6-((2-((4-acetylphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)isobutyramide. One of the areas that require further investigation is the mechanism of action of this compound. A better understanding of how this compound exerts its therapeutic effects can help in the development of more effective drugs. Additionally, the potential use of this compound in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease requires further investigation. Finally, the development of new methods for the synthesis of this compound can help in the production of larger quantities for use in scientific research.

Scientific Research Applications

The potential therapeutic applications of N-(6-((2-((4-acetylphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)isobutyramide have been studied extensively in scientific research. This compound has been found to exhibit anti-inflammatory, anti-tumor, anti-oxidant, and anti-diabetic properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

N-[6-[2-(4-acetylanilino)-2-oxoethyl]sulfanylpyridazin-3-yl]-2-methylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O3S/c1-11(2)18(25)20-15-8-9-17(22-21-15)26-10-16(24)19-14-6-4-13(5-7-14)12(3)23/h4-9,11H,10H2,1-3H3,(H,19,24)(H,20,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEPMULYHCYHORW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=NN=C(C=C1)SCC(=O)NC2=CC=C(C=C2)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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